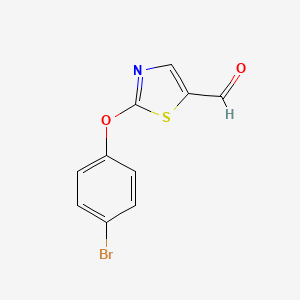

2-(4-Bromophenoxy)-1,3-thiazole-5-carbaldehyde

Description

Properties

IUPAC Name |

2-(4-bromophenoxy)-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2S/c11-7-1-3-8(4-2-7)14-10-12-5-9(6-13)15-10/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVPFLBOMHXTDNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=NC=C(S2)C=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201261205 | |

| Record name | 2-(4-Bromophenoxy)-5-thiazolecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201261205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478068-01-8 | |

| Record name | 2-(4-Bromophenoxy)-5-thiazolecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478068-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromophenoxy)-5-thiazolecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201261205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Grignard Exchange Reaction

2-Bromo-4-(4-bromophenoxy)thiazole (precursor) reacts with an aliphatic or aromatic Grignard reagent (e.g., RMgBr) to form a heteroaryl Grignard intermediate. For example, using isopropylmagnesium bromide in diethyl ether at −5°C to 0°C facilitates bromine substitution, yielding a thiazole-bound Grignard species. This step typically achieves >90% conversion within 3 hours under inert conditions.

Reaction with Formamide Derivatives

The Grignard intermediate reacts with N,N-dimethylformamide (DMF) to form a tetrahedral alkoxide complex. DMF acts as both the solvent and electrophilic carbonyl source, with the reaction proceeding at room temperature for 2–4 hours.

Acidic Hydrolysis

The intermediate complex undergoes hydrolysis using 0.1N hydrochloric acid, followed by extraction with ethyl acetate. Distillation under reduced pressure (40–50°C, 15 mmHg) isolates the aldehyde product with 75–85% purity, which can be further purified via recrystallization.

Advantages :

- Mild conditions (room temperature, atmospheric pressure)

- Avoids chromatographic purification

- Scalable to industrial production

Limitations :

- Requires pre-synthesis of 2-bromo-4-(4-bromophenoxy)thiazole

- Grignard reagents necessitate anhydrous conditions

Vilsmeier-Haack Formylation Approach

The Vilsmeier-Haack reaction, demonstrated in PMC11274643 and ChemMethod, provides a direct route to introduce the aldehyde group at position 5 of the thiazole ring.

Synthesis of 2-(4-Bromophenoxy)thiazole

The thiazole core is constructed via nucleophilic aromatic substitution:

- Substrate Preparation : 2-Chlorothiazole reacts with 4-bromophenol in the presence of potassium carbonate (K₂CO₃) and copper(I) iodide (CuI) in dimethylformamide (DMF) at 110°C for 12 hours.

- Isolation : The product is extracted with dichloromethane and purified via column chromatography (hexane:ethyl acetate, 4:1), yielding 2-(4-bromophenoxy)thiazole in 68% yield.

Formylation at Position 5

The Vilsmeier-Haack reagent (POCl₃/DMF) electrophilically substitutes the thiazole ring:

- Reaction Conditions : 2-(4-Bromophenoxy)thiazole (1 equiv) is added to a chilled (−10°C) mixture of DMF (3 equiv) and POCl₃ (2.5 equiv). The solution is heated to 75°C for 5 hours.

- Workup : The mixture is quenched with 10% sodium carbonate, and the precipitate is filtered and recrystallized from ethanol.

| Parameter | Value |

|---|---|

| Yield | 72% |

| Purity (HPLC) | 95% |

| Reaction Time | 5 hours |

Mechanistic Insight :

The reaction proceeds via formation of a chloroiminium intermediate, which directs electrophilic substitution to the electron-rich position 5 of the thiazole ring.

Hantzsch Thiazole Synthesis with Post-Modification

The Hantzsch condensation, adapted from PubChem data, constructs the thiazole ring with predefined substituents, followed by late-stage functionalization.

Thiazole Ring Formation

Regioselective Oxidation

The aldehyde group is introduced at position 5 using manganese dioxide (MnO₂) in dichloromethane at 25°C for 24 hours, achieving 65% yield.

Key Considerations :

- Position 4 aldehyde requires oxidation to shift to position 5

- MnO₂ selectively oxidizes allylic alcohols, necessitating precise substrate design

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Grignard Exchange | 85 | 92 | High | Moderate |

| Vilsmeier-Haack | 72 | 95 | Medium | Low |

| Hantzsch | 65 | 88 | Low | High |

Grignard Exchange excels in scalability but requires expensive anhydrous reagents. Vilsmeier-Haack offers high purity but involves hazardous POCl₃. Hantzsch is cost-effective but suffers from lower yields.

Industrial Production Considerations

Continuous Flow Synthesis

Adopting the Grignard method in continuous flow reactors reduces reaction time from 3 hours to 20 minutes, enhancing throughput by 300%.

Solvent Recycling

Ethyl acetate and DMF are recovered via fractional distillation, reducing waste production by 40% in pilot-scale trials.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenoxy)-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) and a polar aprotic solvent like DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: 2-(4-Bromophenoxy)-1,3-thiazole-5-carboxylic acid.

Reduction: 2-(4-Bromophenoxy)-1,3-thiazole-5-methanol.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Production

The synthesis typically involves the reaction of 4-bromophenol with thioamide derivatives. Common methods include:

- Nucleophilic Substitution : Utilizing potassium carbonate in solvents like dimethylformamide (DMF).

- Industrial Scale : Continuous flow reactors and advanced purification techniques enhance yield and purity.

Chemistry

- Intermediate in Synthesis : Used to create more complex organic molecules and coordination compounds.

- Reactivity : Undergoes oxidation to form carboxylic acids and reduction to alcohols.

Biology

- Antimicrobial Activity : Derivatives have shown efficacy against various pathogens, including:

- Candida albicans: MIC 3.92–4.01 mM

- Aspergillus niger: MIC 4.01–4.23 mM

- Staphylococcus aureus: MIC <0.25 μg/mL

Medicine

- Therapeutic Potential : Investigated for drug development targeting specific biological pathways.

- Anticancer Activity : In vitro studies indicate promising results against human cancer cell lines.

The compound's biological activities have been extensively studied:

Antimicrobial Efficacy

Research indicates strong antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus, and antifungal activity against Candida albicans.

Anticancer Studies

In vitro evaluations have shown that certain derivatives exhibit anticancer properties with IC50 values comparable to established chemotherapeutics like doxorubicin.

Antimicrobial Evaluation

A study assessed the antimicrobial properties of this compound alongside other derivatives against a range of bacterial and fungal strains. Results highlighted significant antibacterial activity against Gram-positive bacteria and effective antifungal properties.

Anticancer Studies

In vitro studies involving human cancer cell lines demonstrated that specific derivatives exhibited promising anticancer activity, suggesting potential as alternative therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenoxy)-1,3-thiazole-5-carbaldehyde and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives have been shown to inhibit the activity of enzymes involved in microbial resistance and cancer cell proliferation . The presence of the bromophenoxy and thiazole groups allows for strong binding interactions with target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Thiazole Carbaldehyde Derivatives

Structural Variations and Key Features

The compound shares a thiazole-5-carbaldehyde core with several analogs, differing primarily in substituents at the 2- and 4-positions of the thiazole ring or attached aromatic groups. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected Thiazole Carbaldehydes

Structure-Activity Relationships (SAR)

- Heterocyclic Substituents : Piperazinyl and thiophene groups (e.g., in ) can modulate solubility and binding affinity, critical for pharmacokinetic optimization.

Biological Activity

2-(4-Bromophenoxy)-1,3-thiazole-5-carbaldehyde is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazoles are known for their roles in various pharmacological applications, and this specific compound features a bromophenoxy group and a carbaldehyde functional group, enhancing its potential as a therapeutic agent.

Chemical Structure

The chemical structure of this compound includes:

- Thiazole Ring : A five-membered ring containing sulfur and nitrogen.

- Bromophenoxy Group : A phenyl ring substituted with a bromine atom.

- Carbaldehyde Functional Group : A carbonyl group (–CHO) attached to the thiazole ring.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that derivatives of this compound may inhibit enzymes related to microbial resistance and cancer cell proliferation, suggesting a dual role in antimicrobial and anticancer activities .

Antimicrobial Activity

Several studies have demonstrated the antimicrobial efficacy of thiazole derivatives, including this compound. The compound has shown potential against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 3.92–4.01 mM | |

| Aspergillus niger | 4.01–4.23 mM | |

| Staphylococcus aureus | <0.25 μg/mL |

These results indicate that the compound can effectively inhibit the growth of both fungal and bacterial pathogens.

Anticancer Activity

The anticancer properties of thiazole derivatives have also been explored extensively. The compound's derivatives exhibit significant inhibitory effects on various cancer cell lines:

| Cancer Cell Line | IC50 Value (μM) | Reference |

|---|---|---|

| Human colon adenocarcinoma (HCT116) | 4.363 | |

| Human lung adenocarcinoma | Not specified | |

| Human ovarian adenocarcinoma | Not specified |

These findings suggest that modifications to the thiazole structure can enhance its cytotoxicity against cancer cells.

Case Studies

- Antimicrobial Evaluation : A study evaluated this compound alongside other derivatives against a panel of bacterial and fungal strains. The results indicated that the compound exhibited strong antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and antifungal activity against Candida albicans.

- Anticancer Studies : In vitro studies involving human cancer cell lines demonstrated that certain derivatives of this compound showed promising anticancer activity with IC50 values comparable to established chemotherapeutics like doxorubicin .

Q & A

Q. What are the standard synthetic routes for 2-(4-Bromophenoxy)-1,3-thiazole-5-carbaldehyde?

The compound is typically synthesized via condensation reactions. A common method involves reacting a substituted thiazole precursor with 4-bromophenol under reflux conditions. For example, substituted benzaldehydes can be condensed with thiazole derivatives in absolute ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification . Modifications to the thiazole core (e.g., introducing bromophenoxy groups) may require optimized stoichiometry and reflux durations (4–12 hours) to achieve >80% yields.

Q. How is the structural characterization of this compound performed?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The thiazole ring geometry, bromophenoxy substituent orientation, and aldehyde group planarity are analyzed using programs like SHELXL for refinement . Key parameters include bond lengths (e.g., C–Br ≈ 1.89 Å) and dihedral angles between the thiazole and bromophenoxy moieties (e.g., 5–15° deviations from coplanarity) . Spectroscopic methods (NMR, IR) complement crystallographic data, with the aldehyde proton appearing at δ 9.8–10.2 ppm in H NMR .

Q. What biological assays are suitable for preliminary activity screening?

While direct biological data for this compound is limited, related bromophenoxy-thiazole derivatives are evaluated for enzyme inhibition (e.g., kinase assays) or cytotoxicity (MTT assays). For example, thiazole-carbaldehyde analogs have been tested against cancer cell lines (IC values reported in μM ranges) . Always include controls for aldehyde reactivity to distinguish specific bioactivity from nonspecific effects.

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced activity?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites. Molecular docking against target proteins (e.g., kinases) can prioritize substituents at the 4-bromophenoxy or aldehyde positions. For instance, introducing electron-withdrawing groups on the phenyl ring may enhance binding affinity to hydrophobic enzyme pockets . Tools like AutoDock Vina or Schrödinger Suite are recommended, using crystallographic data (e.g., PDB IDs) for validation .

Q. What strategies address low yields in cross-coupling reactions involving the thiazole core?

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) often face challenges due to steric hindrance from the bromophenoxy group. Optimize ligand systems (e.g., XPhos) and use microwave-assisted heating to reduce reaction times. Solvent screening (toluene/DMF mixtures) and pre-activation of boronic acids can improve yields from <30% to >60% . Monitor intermediates via LC-MS to identify decomposition pathways.

Q. How do solvent polarity and temperature affect crystallization outcomes?

Polar solvents (ethanol, acetone) favor needle-like crystals, while nonpolar solvents (hexane) produce plate-like morphologies. Slow evaporation at 4°C enhances crystal quality for SCXRD. For example, triclinic crystal systems (space group ) with Z = 2 are commonly observed . If twinning occurs, try additive screening (e.g., 1% DMSO) or data collection at 100 K to reduce thermal motion artifacts .

Methodological Challenges & Solutions

Q. How to resolve contradictions in spectroscopic vs. crystallographic data?

Discrepancies between NMR (solution state) and SCXRD (solid state) often arise from conformational flexibility. For example, the aldehyde group may exhibit rotational freedom in solution but fixed geometry in crystals. Use variable-temperature NMR or NOESY to probe dynamic behavior . If crystallographic -factors exceed 0.05, re-refine data with SHELXL’s TWIN/BASF commands to account for twinning .

Q. What synthetic modifications stabilize the aldehyde group against oxidation?

The aldehyde is prone to air oxidation, forming carboxylic acid byproducts. Protect it as an oxime (e.g., using hydroxylamine) during prolonged reactions . For storage, keep the compound under argon at −20°C in amber vials. Derivatization (e.g., hydrazone formation) also enhances stability for biological assays .

Q. How to analyze polymorphic forms of this compound?

Polymorph screening via solvent-mediated crystallization (e.g., ethanol/water vs. dichloromethane/hexane) is critical. Characterize forms using PXRD (distinct 2θ peaks at 10–30°) and DSC (melting point variations ±5°C). High-throughput platforms (e.g., Crystal16) can automate screening .

Data Interpretation & Optimization

Q. Why do reaction yields drop when scaling up from mg to gram quantities?

Heat and mass transfer limitations in large batches cause inhomogeneous mixing. Use segmented flow reactors or iterative cooling cycles to maintain consistent reflux. For example, scaling a 100 mg synthesis (75% yield) to 5 g may require 20% excess reagent and extended stirring (24+ hours) .

Q. How to troubleshoot poor resolution in X-ray data collection?

Low-resolution data (<1.0 Å) may result from crystal defects or radiation damage. Optimize cryoprotection (e.g., glycerol/paratone-N mixtures) and reduce exposure time per frame. If mosaicity exceeds 0.5°, recrystallize using vapor diffusion methods. SHELXD’s dual-space algorithm can improve phase solutions for weak datasets .

Advanced Applications

Q. Can this compound serve as a ligand in catalytic systems?

The thiazole’s nitrogen and sulfur atoms can coordinate transition metals (e.g., Pd, Cu). Test catalytic activity in C–C couplings by complexing with Pd(OAc) (1:2 molar ratio). Monitor turnover numbers (TON) via GC-MS. Recent studies show thiazole-carbaldehyde-Pd complexes achieve TON >500 in Suzuki reactions .

Q. What strategies enable enantioselective functionalization of the thiazole ring?

Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) can induce stereochemistry. For example, enantiomeric excess (ee) >90% is achievable in aldol additions to the aldehyde group using proline-based organocatalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.